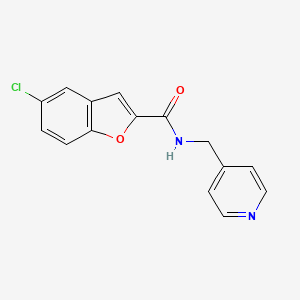![molecular formula C15H17NO4 B6647112 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6647112.png)
5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid, also known as BOC-3-Oxa-Glu or BOG, is a synthetic compound that has been widely used in scientific research due to its unique properties. It is an oxazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying various biological processes.
作用機序
The mechanism of action of 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu involves its binding to glutamate receptors, specifically the AMPA subtype. This binding results in the modulation of the receptor's activity, leading to changes in synaptic transmission and plasticity. 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu has been shown to enhance the activity of AMPA receptors, leading to increased excitatory neurotransmission.
Biochemical and Physiological Effects:
5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu has a variety of biochemical and physiological effects. It has been shown to enhance long-term potentiation (LTP), a process that is important for learning and memory. 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu has also been shown to have neuroprotective effects, protecting neurons from damage caused by excitotoxicity. In addition, 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu in lab experiments is its specificity for AMPA receptors. This allows researchers to study the role of these receptors in various biological processes with a high degree of precision. However, one limitation of using 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu is its short half-life, which can make it difficult to study its effects over longer periods of time.
将来の方向性
There are many potential future directions for research involving 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu. One area of interest is the role of glutamate receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu may be useful in developing new treatments for these diseases by modulating the activity of glutamate receptors. Another area of interest is the development of new compounds based on the structure of 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu, which may have even greater specificity and potency for glutamate receptors. Overall, 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu is a valuable tool for scientific research and has the potential to lead to new insights into the role of glutamate receptors in various biological processes.
合成法
The synthesis of 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu involves the reaction of 4-Butylphenol with 3-bromo-1-chloropropane to form 4-Butylphenyl 3-bromopropyl ether. This intermediate is then reacted with sodium hydride and 2-oxazoline to form 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu. The overall synthesis process is relatively simple and can be carried out in a laboratory setting with standard equipment and reagents.
科学的研究の応用
5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu has been used in a variety of scientific research applications, including neurobiology, pharmacology, and biochemistry. It has been shown to modulate the activity of glutamate receptors, which are involved in many important physiological processes, including learning and memory. 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu has also been used to study the role of glutamate receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
5-[(4-butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-2-3-4-11-5-7-12(8-6-11)19-10-13-9-14(15(17)18)16-20-13/h5-9H,2-4,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLZEJOENYJLCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OCC2=CC(=NO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647029.png)
![1-[[(4-Methylpyrimidin-2-yl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647031.png)
![2-[4-[(3,3-Dimethylbutanoylamino)methyl]triazol-1-yl]acetic acid](/img/structure/B6647039.png)
![2-[4-[(2,2-Dimethylpropanoylamino)methyl]triazol-1-yl]acetic acid](/img/structure/B6647045.png)
![2-[4-[[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]methyl]triazol-1-yl]acetic acid](/img/structure/B6647053.png)
![2-[4-[(2-Oxopiperidin-1-yl)methyl]triazol-1-yl]acetic acid](/img/structure/B6647061.png)
![2-[4-(aminomethyl)triazol-1-yl]-N-[(1-hydroxycyclohexyl)methyl]acetamide](/img/structure/B6647066.png)
![2-[2-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]phenyl]acetic acid](/img/structure/B6647081.png)
![2-[2-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid](/img/structure/B6647088.png)
![4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol](/img/structure/B6647113.png)

![5-[(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-1-methylpiperidin-2-one](/img/structure/B6647126.png)
![N-[[4-(difluoromethyl)phenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine](/img/structure/B6647134.png)
